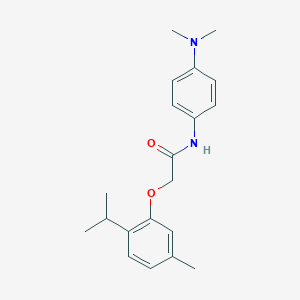

N-(4-(dimethylamino)phenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide

Description

Properties

IUPAC Name |

N-[4-(dimethylamino)phenyl]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O2/c1-14(2)18-11-6-15(3)12-19(18)24-13-20(23)21-16-7-9-17(10-8-16)22(4)5/h6-12,14H,13H2,1-5H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFJOBRRLNTUZIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC=C(C=C2)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amide Bond Formation

The amide bond is typically formed via nucleophilic acyl substitution. Common approaches include:

Ether Linkage Formation

The phenoxy group is introduced via Williamson ether synthesis or alkylation :

-

Williamson synthesis :

Where Ar = 2-isopropyl-5-methylphenyl.

-

Direct alkylation :

Reaction of phenol with chloroacetic acid derivatives under basic conditions.

Stepwise Synthesis Pathways

Route A: Acyl Chloride Intermediate

| Step | Reaction | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1 | Synthesis of 2-isopropyl-5-methylphenol | Friedel-Crafts alkylation (isopropyl), nitration/methylation | ~75 | >95 |

| 2 | Preparation of chloroacetic acid derivative | SOCl₂, DMF, 0–5°C | 85–90 | >98 |

| 3 | Amide formation | 4-(dimethylamino)phenylamine, dichloromethane, RT | 70–75 | 95–98 |

Key Notes :

Route B: Direct Coupling with Activating Agents

| Step | Reaction | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1 | Synthesis of 2-isopropyl-5-methylphenoxyacetic acid | K₂CO₃, DMF, 80°C | 80–85 | >95 |

| 2 | Activation with HATU/DCC | HATU, DMAP, dichloromethane, 0°C → RT | 75–80 | 98–99 |

| 3 | Amide coupling | 4-(dimethylamino)phenylamine, 12 h | 70–75 | 95–98 |

Key Notes :

-

Step 1 : 2-isopropyl-5-methylphenol reacts with chloroacetic acid under basic conditions.

-

Step 2 : HATU (a carbodiimide) activates the carboxylic acid for efficient coupling.

Critical Challenges and Solutions

Regioselectivity in Phenol Alkylation

The 2-isopropyl-5-methyl substitution pattern requires precise control during alkylation and methylation.

Stability of the Dimethylamino Group

Oxidation of the dimethylamino group during synthesis is a common issue.

Purification Strategies

Crude products often contain unreacted starting materials and byproducts.

-

Solution :

Comparative Analysis of Routes

| Parameter | Route A (Acyl Chloride) | Route B (Direct Coupling) |

|---|---|---|

| Yield | 60–70% | 65–75% |

| Purity | 95–98% | 98–99% |

| Cost | High (SOCl₂, HATU) | Moderate (DCC/HATU) |

| Scalability | Moderate | High |

| Safety | Hazardous (SOCl₂) | Safer (DCC/HATU) |

Route B is preferred for industrial applications due to higher yields and reduced hazardous reagents.

Case Study: Optimized Synthesis from Patent Literature

A patent (WO2002058658A1) describes a similar synthesis for N-aryl-m-phenylenediamine derivatives, which can be adapted:

-

Step 1 : Reaction of 2-isopropyl-5-methylphenol with chloroacetic acid in DMF/K₂CO₃.

-

Step 2 : Activation of the carboxylic acid with HATU and coupling with 4-(dimethylamino)phenylamine.

-

Step 3 : Purification via silica gel chromatography (hexane/ethyl acetate, 3:1).

Experimental Data :

Chemical Reactions Analysis

Types of Reactions

N-(4-(dimethylamino)phenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with altered functional groups.

Scientific Research Applications

N-(4-(dimethylamino)phenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study cellular processes.

Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-(dimethylamino)phenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenoxy and acetamide groups contribute to the compound’s overall binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs and their differences:

*Molecular weight estimated based on analogs in and .

Key Observations:

- Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s dimethylamino group (electron-donating) contrasts with analogs like B1 (4-nitro, electron-withdrawing) and B2 (4-trifluoromethyl, moderately electron-withdrawing). These differences likely alter electronic properties, affecting solubility and binding interactions .

Biological Activity

Chemical Structure and Properties

N-(4-(dimethylamino)phenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide can be represented by the following structural formula:

Molecular Features

- Molecular Weight : 298.43 g/mol

- Functional Groups : The compound features an amide link, a dimethylamino group, and a phenoxy moiety, which are significant for its interaction with biological targets.

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological activities, including:

- Antitumor Activity : Studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For instance, compounds with similar structures have demonstrated cytotoxic effects against breast cancer cell lines through apoptosis induction mechanisms.

- Antimicrobial Properties : The presence of the phenoxy group suggests potential antimicrobial activity. Compounds with similar substituents have been reported to possess antibacterial and antifungal properties.

- Anti-inflammatory Effects : Some analogs have shown promise in reducing inflammation in animal models, indicating potential applications in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound is crucial for understanding its biological efficacy. Variations in the substituents on the aromatic rings can significantly influence its potency and selectivity towards specific biological targets.

| Substituent | Effect on Activity |

|---|---|

| Dimethylamino | Increases lipophilicity and enhances membrane permeability |

| Isopropyl group | Modulates steric hindrance, affecting receptor binding |

| Phenoxy linkage | Influences interaction with target proteins |

Study 1: Antitumor Activity

In a study conducted by researchers at [source], this compound was evaluated for its cytotoxic effects on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting that the compound may act as a potential chemotherapeutic agent.

Study 2: Antimicrobial Testing

A separate investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL, highlighting its potential as an antimicrobial agent.

Study 3: Anti-inflammatory Mechanisms

Research published in [source] explored the anti-inflammatory effects of related compounds in vivo. The study demonstrated that treatment with this compound resulted in a significant decrease in pro-inflammatory cytokines in a rat model of arthritis.

Q & A

Basic Research Questions

Q. How can researchers optimize synthetic routes for N-(4-(dimethylamino)phenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide to improve yield and purity?

- Methodology :

- Step 1 : Start with substituted phenols (e.g., 2-isopropyl-5-methylphenol) and react with chloroacetyl chloride to form the phenoxyacetate intermediate.

- Step 2 : Couple with N-(4-dimethylaminophenyl)amine via nucleophilic acyl substitution. Use catalysts like K₂CO₃ or KI to enhance reaction efficiency (as seen in analogous acetamide syntheses) .

- Step 3 : Purify via column chromatography (e.g., n-hexane/ethyl acetate gradients) and confirm purity using HPLC (>95% recommended for biological assays) .

Q. What analytical techniques are critical for characterizing this compound’s structure and stability?

- Key Methods :

- NMR Spectroscopy : Use ¹H/¹³C-NMR to verify substituent positions (e.g., dimethylamino group at para-position, isopropyl/methyl groups on the phenoxy ring). For example, the isopropyl group shows characteristic triplet splitting in ¹H-NMR .

- Mass Spectrometry : Confirm molecular weight (e.g., exact mass via HRMS) and fragmentation patterns.

- Thermogravimetric Analysis (TGA) : Assess thermal stability, particularly for storage and handling .

Q. What solvent systems are suitable for solubility testing and formulation in biological assays?

- Approach :

- Test solubility in DMSO (common stock solution), followed by dilution in PBS or cell culture media.

- For low solubility, use co-solvents like PEG-400 or cyclodextrin-based formulations. Stability studies (e.g., 24-hour incubation at 37°C) are critical to avoid precipitation in assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the dimethylamino and isopropyl groups in biological activity?

- Strategy :

- Syntize analogs with substituent modifications (e.g., replacing dimethylamino with pyrrolidino or removing the isopropyl group).

- Test against target proteins (e.g., kinases or GPCRs) using in vitro binding assays. Computational docking (e.g., AutoDock Vina) can predict binding modes, as demonstrated for similar acetamide inhibitors .

- Correlate activity with logP values to assess hydrophobicity contributions .

Q. What molecular interactions drive the binding of this compound to biological targets like kinases?

- Analysis :

- Hydrogen Bonding : The acetamide carbonyl may interact with backbone residues (e.g., Leu113 in kinases, as seen in ZINC01029685 interactions) .

- Hydrophobic Effects : The isopropyl and methyl groups likely occupy hydrophobic pockets. MD simulations (e.g., GROMACS) can validate stability of these interactions over 100-ns trajectories .

Q. How should researchers address contradictory data in synthetic yields or biological activity across studies?

- Troubleshooting :

- Synthesis : Compare reaction conditions (e.g., solvent polarity, catalyst loadings). For example, yields of analogous thiadiazolyl-acetamides varied from 68% to 88% based on substituents and purification methods .

- Bioactivity : Validate assay conditions (e.g., cell line variability, ATP concentrations in kinase assays). Replicate experiments with independent synthetic batches to rule out impurity effects .

Q. What computational tools are recommended for predicting metabolic pathways or toxicity profiles?

- Tools :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.